7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
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Overview
Description
The compound “7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound . Purine is an important component in many biological molecules, such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the purine ring, the ethyl group, the dimethyl group, and the phenylpiperazin-1-ylmethyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of chemical reactions. These can include reactions with electrophiles, nucleophiles, and radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the purine ring could contribute to its aromaticity and stability .Scientific Research Applications
Methylated Purines in Biological Systems
A study conducted by Safranow and Machoy (2005) explored the presence of methylated purines in urinary stones, finding that uric acid stones contain admixtures of various purine derivatives, including endogenous breakdown products and exogenous methyl derivatives. This suggests that methylated purines might play a role in the pathogenesis of urolithiasis and could potentially be involved in the formation or composition of urinary calculi (Safranow & Machoy, 2005).
Potential Medical Applications
Research into the metabolic effects and applications of methylated purines and their derivatives has been ongoing. Although the specific compound "7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione" was not identified in the search, studies on related compounds suggest that methylated purines might have pharmacological applications, including their role in bronchodilation and potential anti-inflammatory or neuroprotective effects. For example, a study by Chen et al. (2001) on caffeine (a methylated purine) and A2A adenosine receptor inactivation demonstrated neuroprotection in a model of Parkinson's disease, highlighting the therapeutic potential of targeting adenosine receptors with methylated purines (Chen et al., 2001).
Implications in Health Conditions
The metabolism and excretion of methylated purines have been investigated in the context of various health conditions. For instance, Wang et al. (2016) studied urinary volatile organic compounds as potential biomarkers for renal cell carcinoma, highlighting the importance of understanding the metabolic pathways and excretion patterns of compounds, including potentially methylated purines, in diagnosing and monitoring disease states (Wang et al., 2016).
Mechanism of Action
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Piperazine Derivatives
The compound also contains a piperazine ring. Piperazine derivatives have been synthesized and examined as corrosion inhibitors . They have also been used in the development of various drugs due to their broad range of chemical and biological properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-4-26-16(21-18-17(26)19(27)23(3)20(28)22(18)2)14-24-10-12-25(13-11-24)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOPFLJBJWDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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